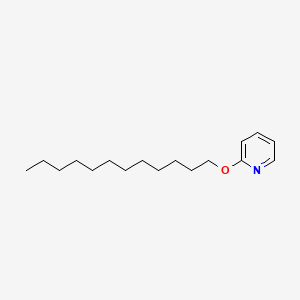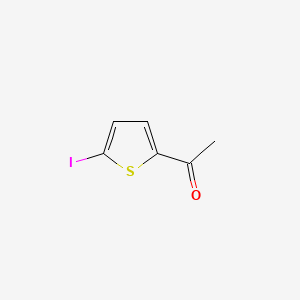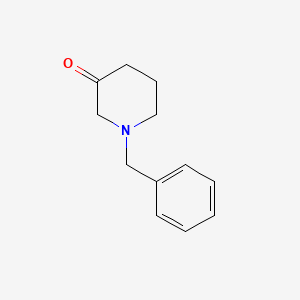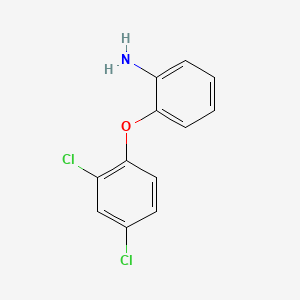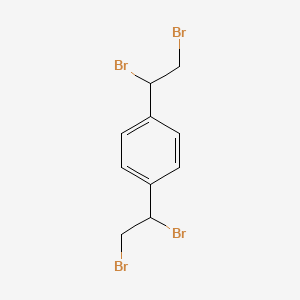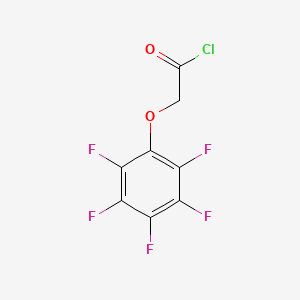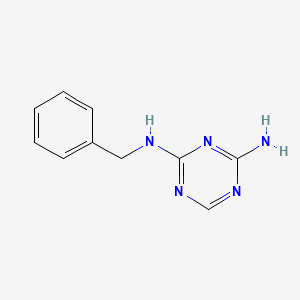
N-Benzyl-1,3,5-triazin-2,4-diamin
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- (TDN) is an organic compound with a variety of applications in the scientific research field. TDN is a cyclic amine that is used as a reagent for the synthesis of various compounds and as a catalyst for different chemical reactions. In addition, TDN has a wide range of biochemical and physiological effects that make it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthese von Trisubstituierten Triazinen
Die Verbindung wird bei der Synthese einer Reihe von symmetrischen und nicht-symmetrischen Di- und Trisubstituierten 1,3,5-Triazinen eingesetzt, die Alkyl-, aromatische, gehinderte, chirale und achirale Hydroxyalkyl-, Ester- und Imidazolgruppen enthalten . Dies wird durch sequentielle nucleophile Substitution der C-Cl-Bindung durch C-O, C-N und C-S-Bindungen erreicht .
Polymersynthese
N-Benzyl-1,3,5-triazin-2,4-diamin wird bei der Synthese von s-Triazin-basierten Polymeren verwendet . Diese Polymere zeichnen sich durch ihre verbesserten physikalisch-chemischen Eigenschaften und thermischen Stabilität aus . Sie werden in der Gestaltung und Entwicklung neuer Flammschutzmittel, medizinischen Anwendungen, Reaktivfarbstoffen, Metalladsorption, Optik und p-konjugierten s-Triazin-basierten Polymeren oder Makromolekülen eingesetzt, die gute optoelektronische Eigenschaften aufweisen .
Immobilisierung von Silbernanopartikeln
Die Verbindung wird bei der Immobilisierung von Silbernanopartikeln (AgNPs) verwendet . Die Partikelgröße der AgNPs betrug weniger als 20 nm, wie aus TEM-Aufnahmen zu erkennen war .
Behandlung der Alzheimer-Krankheit
Neue Benzimidazol/1,3,5-triazin-2,4-diamin-Hybridderivate wurden zur Behandlung der Alzheimer-Krankheit entwickelt und synthetisiert . Diese Verbindungen wurden auf ihre potenziellen Multi-Target-Profile zur Kontrolle der Alzheimer-Krankheit untersucht .
Antitumormittel
Einige 1,3,5-triazinische Verbindungen wie Altretamin, Decitabin und Azacitidin werden als Antitumormittel zur Behandlung von Ovarialkrebs, akuter myeloischer Leukämie bzw. chronischer myelo-monocytischer Leukämie eingesetzt .
Antitumoreigenschaften
Hexamethylmelamin (HMM, 1) und 2-Amino- 4-Morphlino- s -Triazin (2) werden aufgrund ihrer Antitumoreigenschaften zur Behandlung von Lungen-, Brust- und Ovarialkrebs eingesetzt .
Wirkmechanismus
Target of Action
N-Benzyl-1,3,5-triazine-2,4-diamine, also known as 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-, N2-Benzyl-1,3,5-triazine-2,4-diamine, or 2-N-benzyl-1,3,5-triazine-2,4-diamine, primarily targets acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1) . These enzymes play crucial roles in the pathogenesis of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activities . It simultaneously interacts with the catalytically active sites (CAS) and the peripheral anionic sites (PAS) of AChE and BuChE . The kinetic studies of the most potent compounds revealed the mixed type of inhibition on AChE and BuChE .
Biochemical Pathways
The inhibition of AChE, BuChE, and BACE1 by N-Benzyl-1,3,5-triazine-2,4-diamine affects the cholinergic and amyloidogenic pathways, which are implicated in Alzheimer’s disease . The compound’s action on these enzymes can lead to decreased acetylcholine degradation, reduced amyloid-beta production, and thus, potential alleviation of Alzheimer’s disease symptoms .
Pharmacokinetics
In silico analyses of absorption, distribution, metabolism, and excretion (ADME) profiles of the synthesized compounds showed that these molecules followed drug-likeness rules and displayed acceptable predictive ADMET features . This suggests that the compound has good bioavailability.
Result of Action
The compound’s action results in the effective inhibition of all three studied enzymes, AChE, BuChE, and BACE1 . This leads to potential control of Alzheimer’s disease by affecting multiple targets .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including receptor tyrosine kinases, which are involved in cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- has been shown to exhibit strong electron affinity and chemical stability, which further enhances its role in biochemical processes .
Cellular Effects
The effects of 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of receptor tyrosine kinases, leading to alterations in downstream signaling cascades . These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- exerts its effects through specific binding interactions with biomolecules. The compound’s strong electron affinity allows it to interact with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underpin the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- have been studied over various time frames. The compound exhibits good chemical stability, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function are areas of ongoing research. In vitro and in vivo studies have shown that the compound can have sustained effects on cell signaling and metabolism, although the exact mechanisms of these long-term effects remain to be fully elucidated.
Dosage Effects in Animal Models
The effects of 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage. These findings underscore the importance of dosage optimization in potential therapeutic applications of the compound.
Metabolic Pathways
1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s strong electron affinity allows it to participate in redox reactions, influencing the overall metabolic state of cells. Additionally, it can affect the levels of key metabolites, further modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability.
Subcellular Localization
The subcellular localization of 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and modulate cellular processes.
Eigenschaften
IUPAC Name |
2-N-benzyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWIROAZLXEHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193835 | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4086-63-9 | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



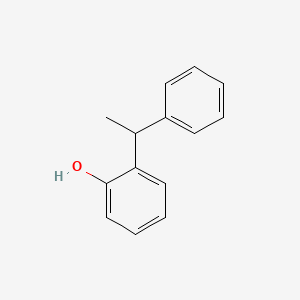

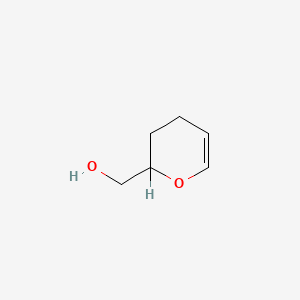
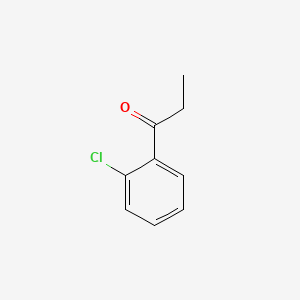
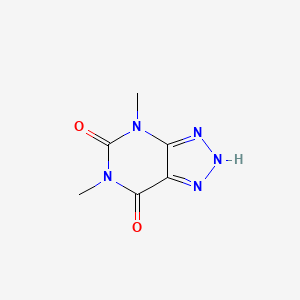
![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)
